molecular formula C11H10Cl2N2O5 B13417661 1-Dehydro-chloramphenicol

1-Dehydro-chloramphenicol

Cat. No.: B13417661
M. Wt: 321.11 g/mol
InChI Key: ZMCQNNUYRHSMAB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Dehydro-chloramphenicol involves several steps, starting from chloramphenicol. The primary synthetic route includes the dehydrogenation of chloramphenicol under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Dehydro-chloramphenicol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dehydro-chloramphenicol has several scientific research applications:

Comparison with Similar Compounds

1-Dehydro-chloramphenicol can be compared with other chloramphenicol derivatives, such as:

The uniqueness of this compound lies in its specific structural modification, which may influence its interaction with bacterial ribosomes and its overall antibiotic activity.

Properties

Molecular Formula

C11H10Cl2N2O5

Molecular Weight

321.11 g/mol

IUPAC Name

2,2-dichloro-N-[(2R)-3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18)/t8-/m1/s1

InChI Key

ZMCQNNUYRHSMAB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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